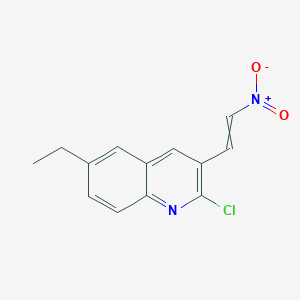
2-Chloro-6-ethyl-3-(2-nitroethenyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-ethyl-3-(2-nitroethenyl)quinoline is an organic compound with the molecular formula C13H11ClN2O2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 2-position, an ethyl group at the 6-position, and a nitroethenyl group at the 3-position of the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethyl-3-(2-nitroethenyl)quinoline typically involves the condensation of 2-chloro-6-ethylquinoline with nitroethene. This reaction is usually carried out under basic conditions, using a base such as potassium carbonate or sodium hydroxide, in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are used to isolate the pure compound.
化学反应分析
Types of Reactions
2-Chloro-6-ethyl-3-(2-nitroethenyl)quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., copper).
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of 2-chloro-6-ethyl-3-(2-aminoethenyl)quinoline.
Substitution: Formation of substituted quinoline derivatives, depending on the nucleophile used.
科学研究应用
2-Chloro-6-ethyl-3-(2-nitroethenyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 2-Chloro-6-ethyl-3-(2-nitroethenyl)quinoline is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the quinoline ring system may intercalate with DNA, disrupting its function and leading to cell death.
相似化合物的比较
Similar Compounds
- 2-Chloro-6-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline
- 2-Chloro-3-(2-nitroethenyl)quinoline
- 5-Bromo-2-chloro-6-methoxy-3-(2-nitroethenyl)quinoline
- 2-Chloro-6-ethyl-3-methylquinoline
- 2-Chloro-6-ethyl-3-phenylquinoline
Uniqueness
2-Chloro-6-ethyl-3-(2-nitroethenyl)quinoline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the nitroethenyl group at the 3-position of the quinoline ring is particularly noteworthy, as it can undergo various chemical transformations, making this compound a versatile intermediate for the synthesis of diverse quinoline derivatives.
属性
CAS 编号 |
1031929-21-1 |
|---|---|
分子式 |
C13H11ClN2O2 |
分子量 |
262.69 g/mol |
IUPAC 名称 |
2-chloro-6-ethyl-3-(2-nitroethenyl)quinoline |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-9-3-4-12-11(7-9)8-10(13(14)15-12)5-6-16(17)18/h3-8H,2H2,1H3 |
InChI 键 |
KRSRXIKQNHXKCQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=CC(=C(N=C2C=C1)Cl)C=C[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-bromo-1-(4-methyl-3-nitrophenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B12637577.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carbaldehyde](/img/structure/B12637585.png)
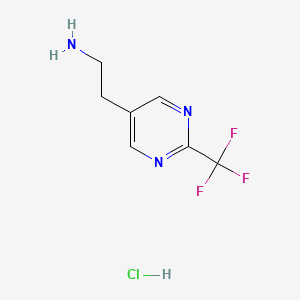
![4-[1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-(methoxymethyl)-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(20),6(22),7,9,17(21),18-hexaen-2-one](/img/structure/B12637600.png)
![[4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate](/img/structure/B12637601.png)
![Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12637604.png)
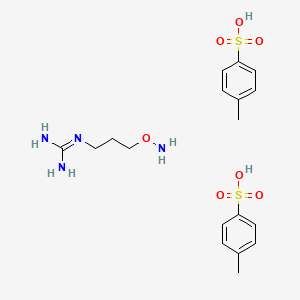
![1,2,4-Oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12637616.png)
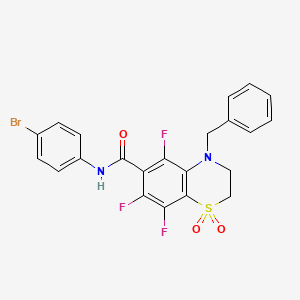
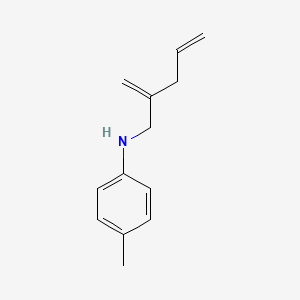
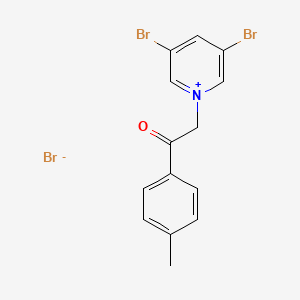
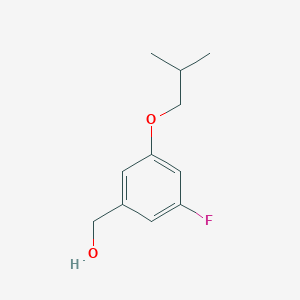
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester](/img/structure/B12637649.png)
![(6R)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one](/img/structure/B12637652.png)
